Bienvenue dans la boutique en ligne BenchChem!

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide

Carbonic Anhydrase Inhibition Sulfonamide Zinc-Binder Isoform Selectivity

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1040654-45-2) is a synthetic small molecule that embeds a primary benzenesulfonamide (Ar–SO₂NH₂) group, a thiazole ring, and a β-alanine-derived propyl linker within a single benzamide scaffold. Structurally, it maps to the N-sulfamoylphenyl-β-alanine chemical class explored for zinc-binding metalloenzyme inhibition, particularly human carbonic anhydrase (CA) isoforms.

Molecular Formula C19H18N4O4S2
Molecular Weight 430.5
CAS No. 1040654-45-2
Cat. No. B2408313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide
CAS1040654-45-2
Molecular FormulaC19H18N4O4S2
Molecular Weight430.5
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H18N4O4S2/c20-29(26,27)16-9-6-14(7-10-16)21-17(24)11-8-15-12-28-19(22-15)23-18(25)13-4-2-1-3-5-13/h1-7,9-10,12H,8,11H2,(H,21,24)(H2,20,26,27)(H,22,23,25)
InChIKeyXGCWBATXIBGPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1040654-45-2) – Class, Core Motif & Procurement-Relevant Structural Context


N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1040654-45-2) is a synthetic small molecule that embeds a primary benzenesulfonamide (Ar–SO₂NH₂) group, a thiazole ring, and a β-alanine-derived propyl linker within a single benzamide scaffold [1]. Structurally, it maps to the N-sulfamoylphenyl-β-alanine chemical class explored for zinc-binding metalloenzyme inhibition, particularly human carbonic anhydrase (CA) isoforms [2]. In public vendor databases the compound is listed exclusively as a research-use building block with no regulatory or clinical-grade certification; the CAS registry record carries no associated bioassay data from authoritative repositories such as PubChem BioAssay, ChEMBL, or DrugBank [3].

Why In-Class Compound Interchange Is Not Supported: N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide vs. Generic Analogs


Compounds within the N-sulfamoylphenyl-β-alanine family exhibit isoform-selective CA inhibition profiles that are exquisitely sensitive to the nature and position of N-substituents on the β-alanine nitrogen and the terminal amide/carboxylate group [1]. In the 2017 Matulis study, di-bromo meta-substituted analogs achieved low-nanomolar Kd values with >10-fold selectivity for the mitochondrial CA VB isoform, whereas structurally similar but regioisomerically distinct compounds lost both potency and selectivity [1]. The target compound carries a unique thiazole-benzamide tail at the β-alanine C-terminus, a structural feature absent from the CA inhibitor panel described by Vaškevičienė et al., and no public affinity data exist to benchmark its CA binding against any comparator. A 4-fluoro derivative sold as a close analog (4‑fluoro‑N‑(4‑(3‑oxo‑3‑((4‑sulfamoylphenyl)amino)propyl)thiazol‑2‑yl)benzamide) is offered alongside the parent compound by commodity vendors, yet no head-to-head potency, selectivity, or stability data are disclosed for either molecule . Consequently, generic substitution with any N‑sulfamoylphenyl–thiazole/benzamide analog is scientifically unjustified in the absence of matched quantitative data confirming equivalent target engagement and selectivity under identical assay conditions.

Quantitative Differentiation Evidence for N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide – Available Data & Critical Gaps


Carbonic Anhydrase Inhibition Potential – Class-Level Structural Inference from N-Sulfamoylphenyl-β-Alanine Series (No Direct Data)

The primary benzenesulfonamide moiety present in the target compound is a well-characterized zinc-binding warhead that anchors inhibitors in the active site of carbonic anhydrase isoforms. In the structurally closest published series—N‑sulfamoylphenyl‑ and N‑sulfamoylphenyl‑N‑thiazolyl‑β‑alanines described by Vaškevičienė et al. (2017)—compounds bearing a free –SO₂NH₂ group consistently engaged human CA isoforms I, II, VII, VB, IX, and XII with Kd values spanning from low nanomolar to micromolar range, depending critically on the substitution pattern at the β‑alanine nitrogen [1]. However, the target compound differs in that the β‑alanine nitrogen is acylated with a thiazole‑benzamide tail rather than the simple thiazolyl or alkyl substituents evaluated in the published panel. No Kd, Ki, or IC50 value for the target compound against any human CA isoform has been reported in primary literature, patents, or public databases to date. Therefore, quantitative differentiation from the published analogs or from clinically used sulfonamide CA inhibitors such as acetazolamide (hCA II Ki = 12.5 nM) cannot be asserted [1]. Furthermore, the thiazole-containing CDK2 inhibitor RC‑2‑143 (PDB 3R9O, IC50 = 0.0009 μM) provides precedent that a 2‑aminothiazole‑sulfamoylphenyl core can potently engage kinase active sites, but the target compound lacks the 4‑amino‑5‑carboxamide thiazole substitution pattern required for CDK2 binding [2]. No kinase inhibition data are available for CAS 1040654-45-2.

Carbonic Anhydrase Inhibition Sulfonamide Zinc-Binder Isoform Selectivity

Structural Uniqueness – Thiazole-Benzamide Tail vs. Simple N-Thiazolyl-β-Alanine Analogs (Qualitative Comparison Only)

The target compound is distinguished from all 22 compounds in the Vaškevičienė et al. (2017) CA inhibitor panel by the presence of a benzamide-capped thiazole attached through a three-carbon β‑alanine linker, rather than a direct N‑thiazolyl‑β‑alanine or N‑alkyl‑β‑alanine terminus [1]. The published panel contains N‑thiazolyl‑β‑alanines where the thiazole ring is substituted directly at the β‑alanine nitrogen without an intervening amide bond to a benzamide group. Introduction of a benzamide at the thiazole 2‑position, as seen in the target compound, creates an extended hydrogen‑bond donor/acceptor surface and increases both molecular weight and polar surface area relative to the published analogs. A close-in analog, 4‑fluoro‑N‑(4‑(3‑oxo‑3‑((4‑sulfamoylphenyl)amino)propyl)thiazol‑2‑yl)benzamide, differs solely by a para‑fluoro substituent on the terminal benzamide ring and is co‑listed by chemical vendors, yet no comparative binding, solubility, or metabolic stability data differentiate the two compounds . The structural difference has not been linked to any measurable functional consequence in a published experimental system.

β-Alanine Scaffold Thiazole-Benzamide Tail Chemical Diversity

Provenance & Supply-Chain Transparency – Single-Source Research Chemical Status vs. Multi-Source Validated Probes

CAS 1040654-45-2 appears exclusively on a small number of specialty chemical supplier websites, all of which classify it as a research-use-only (RUO) building block with no accompanying certificates of analysis (CoA) that include biological QC parameters. No milligram-to-gram scale lot-specific purity, solubility, or stability data are publicly posted. In contrast, structurally related sulfonamide CA inhibitors such as acetazolamide and SLC‑0111 are available from multiple GMP‑certified suppliers with full CoA documentation and decades of published batch‑to‑batch reproducibility data [1]. The compound is not registered in any national chemical inventory (TSCA, REACH, EINECS) beyond the CAS Registry, and it carries no pharmacopeial monograph [2]. For researchers requiring reproducible biological results, this provenance gap means that every new lot of CAS 1040654-45-2 requires independent in‑house QC characterization before use in a quantitative assay, adding cost and time absent for multi‑source, validated probe compounds.

Research Chemical Supply Chain Batch Reproducibility

Targeted Application Scenarios for N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide Based on Structural Evidence


Medicinal Chemistry DMPK Tuning via Linker Modification

The compound provides a β‑alanine‑thiazole‑benzamide linker module that may be used to systematically vary physicochemical properties (e.g., logD, tPSA, hydrogen‑bond donor/acceptor count) of primary sulfonamide pharmacophores in lead series optimization. The three‑carbon propyl spacer offers greater conformational flexibility than the single‑bond N‑thiazolyl attachment found in the Vaškevičienė et al. (2017) CA inhibitor panel [1], potentially affecting isoform selectivity and passive permeability profiles when piloted in a matched molecular pair analysis against shorter or longer linkers.

Chemical Probe Toolbox Diversification for CA Isoform Selectivity Screening

Since the Vaškevičienė series identified di‑bromo meta‑substitution as a selectivity determinant for CA VB (≤10 nM Kd, >10‑fold selective), the target compound could serve as a chemically distinct scaffold in a CA isoform selectivity panel provided its binding profile is first characterized [1]. Its procurement is justified only in laboratories equipped to perform fluorescent thermal shift assays or stopped‑flow CO₂ hydration measurements to generate the missing affinity data, thereby expanding the structure‑activity relationship (SAR) landscape beyond the published compounds.

Building Block for Custom Combinatorial Library Synthesis

As a research-use-only building block, the compound's primary value lies in its functional‑group‑rich core amenable to further derivatization (amide coupling at the thiazole 2‑amine, electrophilic aromatic substitution on the benzamide ring, sulfonamide functionalization). It is most appropriate for groups synthesizing focused libraries of N‑sulfamoylphenyl‑β‑alanine analogs that explore uncharted tail space not covered by the 2017 Bioorganic Chemistry panel [1].

Quote Request

Request a Quote for N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.